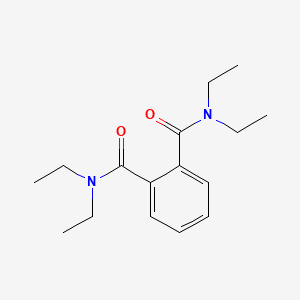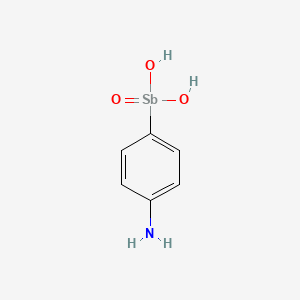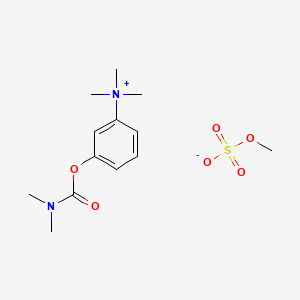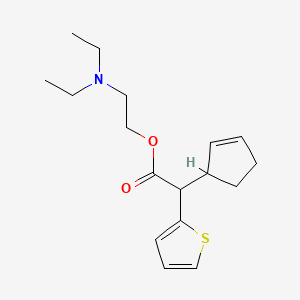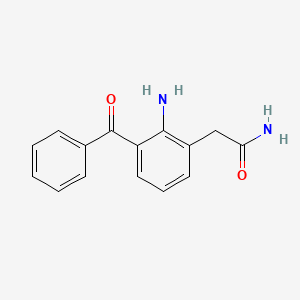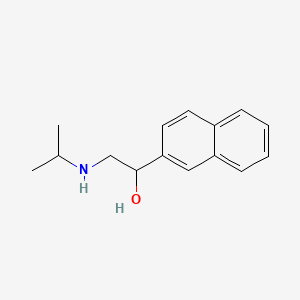
Pronetalol
Descripción general
Descripción
Molecular Structure Analysis
Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .Physical And Chemical Properties Analysis
Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .Aplicaciones Científicas De Investigación
1. Fetal Tachycardia Treatment
A study by Oudijk et al. (2003) investigated the pharmacokinetics and pharmacodynamics of sotalol, a drug similar to Pronetalol, in treating fetal tachycardia. It was found that sotalol, when administered to the mother, effectively treated fetal tachycardia with a notable passage through the placenta and accumulation in amniotic fluid, without impacting fetal growth (Oudijk et al., 2003).
2. Cardioversion of Atrial Fibrillation
Plewan et al. (2001) compared the efficacy of sotalol and bisoprolol in maintaining sinus rhythm post-cardioversion in patients with atrial fibrillation. The study found both drugs to be equally effective in maintaining sinus rhythm, suggesting the potential utility of Pronetalol-like drugs in such conditions (Plewan et al., 2001).
3. Risk Stratification in Ventricular Tachyarrhythmias
Klingenheben et al. (2001) explored the effects of sotalol on microvolt-level T-wave alternans, a tool used for risk stratification in patients prone to sudden death due to ventricular tachyarrhythmias. The study indicated that drugs like Pronetalol could influence T-wave alternans, relevant for assessing risk and therapy effectiveness in such patients (Klingenheben et al., 2001).
4. Parkinson's Disease Research
5. Parkinson's Disease Research
The research conducted by Liu et al. (2008) on the SAMP8 mouse model treated with MPTP, a neurotoxin, highlights the utility of such models in studying Parkinson's disease. Although the study does not directly involve Pronetalol, it provides insights into research methodologies that could be applied to study the effects of Pronetalol-like drugs on neurological conditions such as Parkinson's disease (Liu et al., 2008).
6. Intravenous Administration in Arrhythmias
Samanta et al. (2018) discuss the use of intravenous sotalol in cardiac arrhythmias, highlighting its efficacy and dosage considerations. This research provides a basis for understanding how Pronetalol, a similar beta-blocker with antiarrhythmic properties, might be utilized in similar clinical scenarios (Samanta et al., 2018).
7. Antiarrhythmic Drug Efficacy in Cardiomyopathy
A study by Marcus et al. (2009) on the efficacy of antiarrhythmic drugs, including sotalol, in arrhythmogenic right ventricular cardiomyopathy (ARVC) patients, provides insights into the potential applications of Pronetalol in similar conditions. The research suggests that while beta-blockers like sotalol may not always be protective, they play a crucial role in managing ventricular arrhythmias in ARVC (Marcus et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSANNODOVBCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021193 | |
| Record name | Pronethalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pronetalol | |
CAS RN |
54-80-8 | |
| Record name | Pronethalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pronetalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pronethalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRONETALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



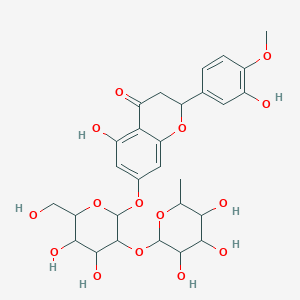
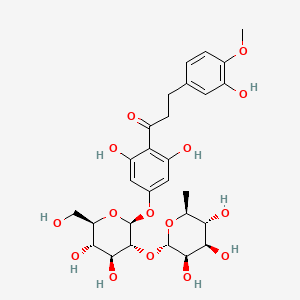
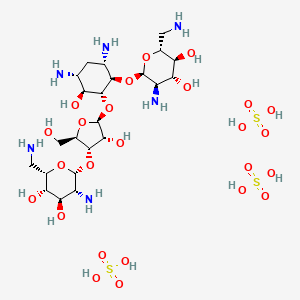
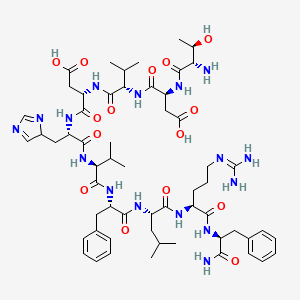
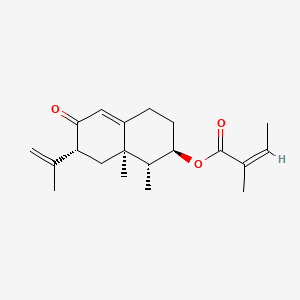
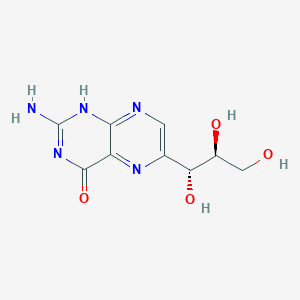
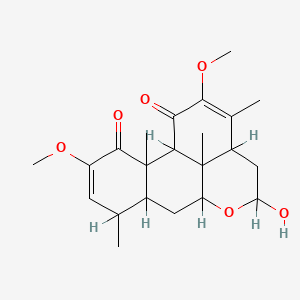
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)
